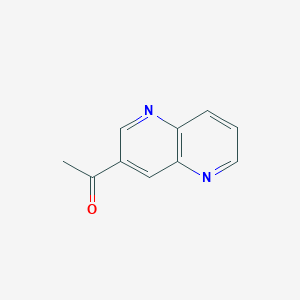

1-(1,5-萘啶-3-基)乙酮

描述

The compound 1-(1,5-Naphthyridin-3-yl)ethanone is a chemical entity that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar naphthyridine derivatives and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves novel methods that yield various complexes. For instance, a related compound, 1-(naphthalen-2-yl)-2-(phenylsulthio)ethanone, was synthesized using a new method, which led to the creation of europium (Eu) (III) complexes characterized by several analytical techniques . Similarly, methods for synthesizing 2-allyl- (and 2-cyclohexen-1-yl)thio-1,5-naphthyridines have been developed, and their structures have been studied, indicating the potential for diverse synthetic pathways and structural variations within this class of compounds .

Molecular Structure Analysis

X-ray diffraction techniques have been employed to study the molecular structure of naphthyridine derivatives. For example, the compound (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one was characterized by single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group and the E configuration of the central enone group . This suggests that 1-(1,5-Naphthyridin-3-yl)ethanone could also exhibit a well-defined crystalline structure, which could be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of naphthyridine derivatives can be quite specific, as seen in the stereochemistry of electrophilic annelation reactions that lead to the formation of thiazolo[3,2-a]-1,5-naphthyridinium salts from 2-allyl-thio-1,5-naphthyridines . This indicates that 1-(1,5-Naphthyridin-3-yl)ethanone may also participate in unique chemical reactions that are influenced by the presence of the naphthyridine moiety and its electronic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives have been characterized using various analytical techniques. For instance, the optical properties of a novel heterocyclic compound related to the naphthyridine family were studied using UV-visible spectroscopy, showing transparency in the visible region, and thermal properties were analyzed by thermogravimetric (TG) and differential thermal analysis (DTA) . These studies provide a foundation for understanding the behavior of 1-(1,5-Naphthyridin-3-yl)ethanone under different conditions and its potential applications based on its physical and chemical properties.

科学研究应用

药物化学

1,5-萘啶类,包括“1-(1,5-萘啶-3-基)乙酮”,在药物化学领域具有重要意义,因为它们中的许多都表现出多种生物活性 . 例如,一项研究发现,含有 1,5-萘啶核心的一种化合物对 Aurora 激酶 A 和 B 的 IC 50 值分别为 107 nM 和 13 nM .

合成有机化学

这些化合物在合成有机化学领域具有广泛的应用 . 它们被用于各种合成方案中,用于构建复杂的分子结构 .

反应性研究

1,5-萘啶在氧化、还原、交叉偶联反应、侧链修饰或金属配合物的形成中表现出有趣的亲电或亲核试剂反应性 . 例如,卤代烷烃很容易与 1,5-萘啶反应,生成相应的 N-烷基取代的 1,5-萘啶 .

金属络合物形成

1,5-萘啶被用作配体,用于形成金属络合物 . 这些络合物因其独特的性质和潜在的应用而被研究 .

生物活性

许多 1,5-萘啶衍生物,包括“1-(1,5-萘啶-3-基)乙酮”,已被发现表现出广泛的生物活性 . 这使得它们成为开发新型治疗剂的宝贵材料 .

光学应用

安全和危害

作用机制

Target of Action

1,5-naphthyridine derivatives, a class of compounds to which 1-(1,5-naphthyridin-3-yl)ethanone belongs, have been reported to exhibit a variety of biological activities

Mode of Action

It is known that 1,5-naphthyridine derivatives can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions could potentially influence the compound’s mode of action.

Biochemical Pathways

Given the biological activities exhibited by 1,5-naphthyridine derivatives, it is plausible that this compound may interact with multiple biochemical pathways .

Result of Action

One study reported that a compound structurally similar to 1-(1,5-naphthyridin-3-yl)ethanone displayed inhibitory activity against aurora kinases a and b

生化分析

Biochemical Properties

1-(1,5-Naphthyridin-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alkyl halides, forming N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates

Cellular Effects

1-(1,5-Naphthyridin-3-yl)ethanone affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior, which is essential for studying its potential therapeutic effects .

Molecular Mechanism

The molecular mechanism of 1-(1,5-Naphthyridin-3-yl)ethanone involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. These interactions are fundamental to understanding how the compound exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1,5-Naphthyridin-3-yl)ethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of 1-(1,5-Naphthyridin-3-yl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies .

Metabolic Pathways

1-(1,5-Naphthyridin-3-yl)ethanone is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 1-(1,5-Naphthyridin-3-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .

Subcellular Localization

1-(1,5-Naphthyridin-3-yl)ethanone is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to these compartments, affecting its function and efficacy .

属性

IUPAC Name |

1-(1,5-naphthyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-7(13)8-5-10-9(12-6-8)3-2-4-11-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCLQROIFXPZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627355 | |

| Record name | 1-(1,5-Naphthyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246088-62-9 | |

| Record name | Ethanone, 1-(1,5-naphthyridin-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,5-Naphthyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)